

(R,E)-TCO-PEG8-acid: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: (R,E)-TCO-PEG8-acid

Cat. No.: B12377430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **(R,E)-TCO-PEG8-acid**, a key reagent in bioorthogonal chemistry. The information presented is intended to assist researchers and drug development professionals in the effective handling, storage, and application of this compound.

Core Properties of (R,E)-TCO-PEG8-acid

(R,E)-TCO-PEG8-acid is a bifunctional molecule featuring a reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid connected by an eight-unit polyethylene glycol (PEG) spacer. The TCO moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazines, a cornerstone of bioorthogonal conjugation. The hydrophilic PEG8 linker enhances aqueous solubility, and the terminal carboxylic acid allows for conjugation to primary amines using standard coupling chemistries.

Solubility Data

The hydrophilic nature of the PEG8 chain and the polar carboxylic acid group confer **(R,E)-TCO-PEG8-acid** with good solubility in a range of polar solvents. While precise quantitative solubility data is not extensively published, the available information from suppliers indicates solubility in the following solvents.

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane (DCM)	Soluble
Dimethylformamide (DMF)	Soluble

Note: The term "Soluble" indicates that the compound dissolves in the respective solvent, but the exact concentration at saturation is not specified in the available literature.

Stability Profile

The stability of **(R,E)-TCO-PEG8-acid** is primarily dictated by the strained trans-cyclooctene ring. The principal degradation pathway is the isomerization of the reactive trans-isomer to the significantly less reactive cis-cyclooctene (CCO) isomer. This process leads to a loss of bioorthogonal reactivity.

Several factors can influence the rate of this isomerization:

- Temperature: Elevated temperatures accelerate the isomerization process. The recommended storage temperature for **(R,E)-TCO-PEG8-acid** and other TCO-containing compounds is -20°C to minimize degradation.
- Presence of Thiols: Thiols can promote the isomerization of TCO to CCO.
- Biological Milieu: In biological systems, such as serum, the stability of TCO can be compromised. Studies on TCO-conjugated antibodies have shown that while a significant portion of the TCO moiety can remain reactive in vivo for 24 hours, deactivation can occur, partly mediated by copper-containing serum proteins. One study on a free carboxylic acid derivative of axial TCO indicated stability for up to seven days in phosphate-buffered saline (PBS) and for 4 hours in mouse serum at 37°C, with degradation observed after 16 hours in serum.^[1]

Due to this inherent instability, TCO compounds are generally not recommended for long-term storage.^{[2][3][4][5]} The half-life of the TCO group is often described as short, though specific

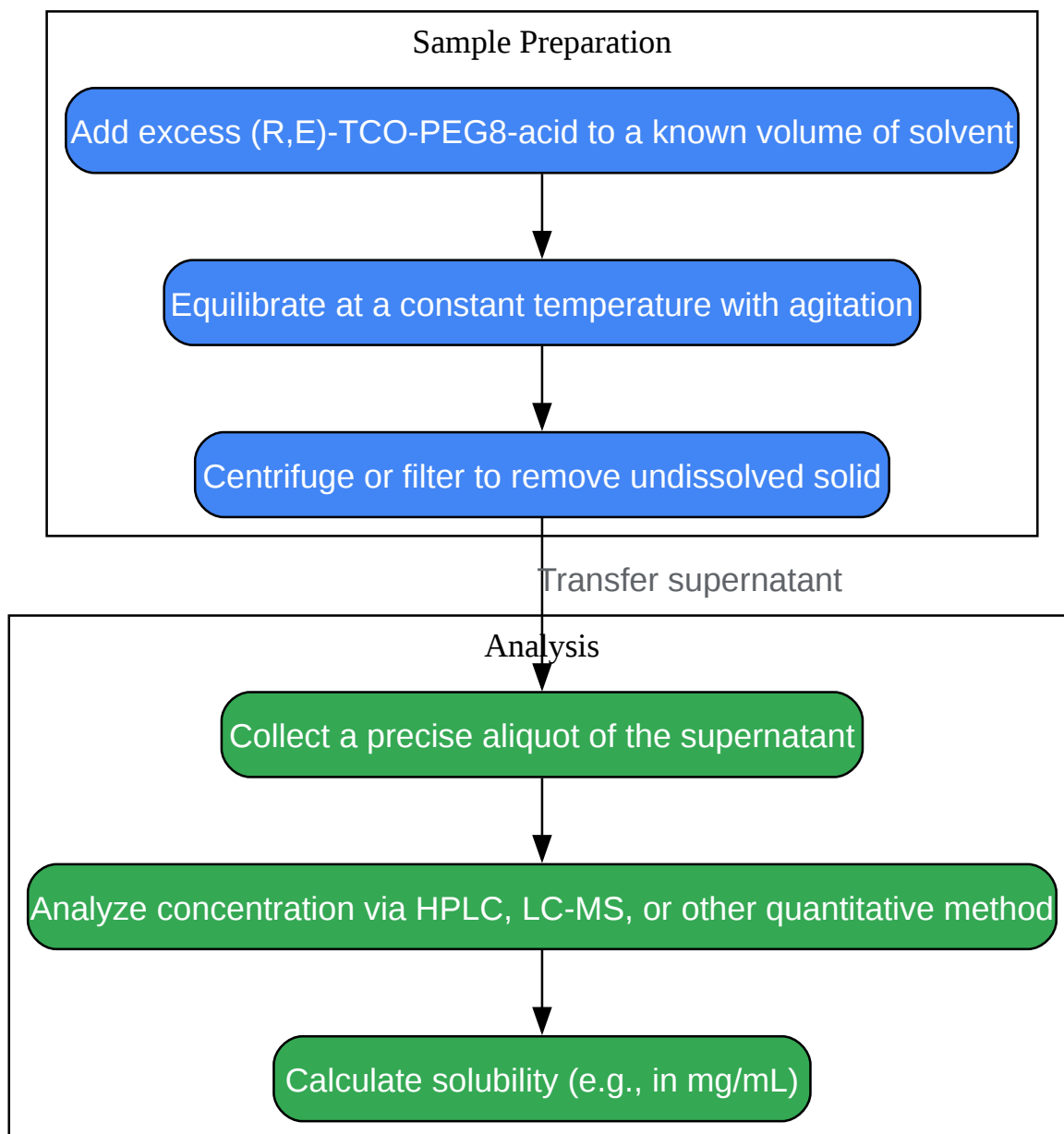
quantitative data for **(R,E)-TCO-PEG8-acid** is not readily available in public literature.

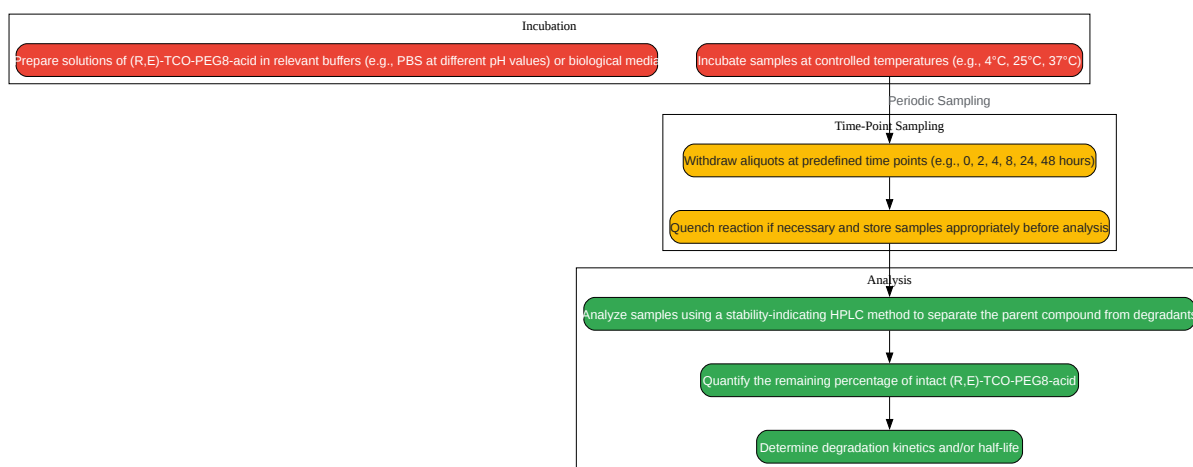
Experimental Protocols

Detailed, validated experimental protocols for the quantitative determination of solubility and stability of **(R,E)-TCO-PEG8-acid** are not publicly available. However, based on general laboratory practices for similar PEGylated compounds, the following workflows can be adapted.

Solubility Determination Workflow

A common method for determining the solubility of a compound is the shake-flask method followed by a suitable analytical technique.





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